molecular formula C22H21N3O3 B7551017 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one

4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one

Cat. No. B7551017
M. Wt: 375.4 g/mol
InChI Key: LUEQXBDKWLAHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one, also known as P7C3, is a small molecule that has been extensively studied for its neuroprotective properties. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, led by Dr. Joseph Ready. Since then, P7C3 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, and potential applications in the treatment of neurological disorders.

Mechanism of Action

The precise mechanism of action of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one is not yet fully understood. However, it has been proposed that 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one may work by increasing the production of NAD, a molecule that plays a critical role in cellular metabolism and energy production. NAD has also been shown to have neuroprotective effects, and it is possible that 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one works by enhancing these effects.
Biochemical and Physiological Effects
4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one has been shown to have a variety of biochemical and physiological effects in animal models. These include increased neuronal survival, enhanced neurogenesis, and improved cognitive function. 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one has also been shown to reduce inflammation and oxidative stress in the brain, which are both implicated in the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one is that it has been extensively studied in animal models, and its safety profile has been well established. However, one limitation of using 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one in lab experiments is that it is a small molecule, which may limit its ability to penetrate the blood-brain barrier and reach its target in the brain. Additionally, more research is needed to determine the optimal dosage and administration schedule for 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one.

Future Directions

There are several potential future directions for research on 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one. One area of focus could be the development of more potent and selective analogs of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one, which may have improved neuroprotective properties. Another area of interest could be the investigation of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one in clinical trials, to determine its safety and efficacy in humans. Finally, more research is needed to fully understand the mechanism of action of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one, and to identify its specific targets in the brain.

Synthesis Methods

The synthesis of 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one involves a multi-step process, which begins with the reaction of 4-methylbenzoyl chloride with piperidine to form 4-(4-methylbenzoyl)piperidine. This compound is then reacted with phthalic anhydride to form 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one has been shown to have neuroprotective properties in various animal models of neurological disorders, including Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has been suggested that 4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one works by promoting the survival of neurons and increasing the production of new neurons in the brain. These effects may be mediated through the activation of a cellular pathway known as the nicotinamide adenine dinucleotide (NAD) salvage pathway.

properties

IUPAC Name

4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-6-8-15(9-7-14)20(26)16-10-12-25(13-11-16)22(28)19-17-4-2-3-5-18(17)21(27)24-23-19/h2-9,16H,10-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEQXBDKWLAHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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